Cas no 57978-00-4 (6-Bromohexanal)

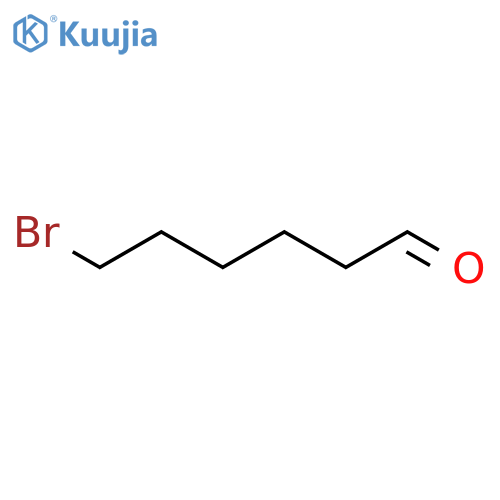

6-Bromohexanal structure

商品名:6-Bromohexanal

CAS番号:57978-00-4

MF:C6H11BrO

メガワット:179.054941415787

MDL:MFCD12025087

CID:947873

6-Bromohexanal 化学的及び物理的性質

名前と識別子

-

- 6-bromohexanal

- 6-bromo-hexanal

- Hexanal, 6-bromo-

- 6-bromo-1-hexanal

- A851393

- 6-Bromohexanal

-

- MDL: MFCD12025087

- インチ: 1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2

- InChIKey: SSKLZGVVAYKNSS-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 54.5

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 17.1

6-Bromohexanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6499167-0.25g |

6-bromohexanal |

57978-00-4 | 90% | 0.25g |

$169.0 | 2023-05-29 | |

| Enamine | EN300-6499167-5.0g |

6-bromohexanal |

57978-00-4 | 90% | 5g |

$624.0 | 2023-05-29 | |

| 1PlusChem | 1P00EKB8-250mg |

6-BROMOHEXANAL |

57978-00-4 | 90% | 250mg |

$263.00 | 2023-12-16 | |

| A2B Chem LLC | AG78708-250mg |

6-BROMOHEXANAL |

57978-00-4 | 90% | 250mg |

$399.00 | 2023-12-30 | |

| A2B Chem LLC | AG78708-10mg |

6-BROMOHEXANAL |

57978-00-4 | 95%+ | 10mg |

$144.00 | 2024-04-19 | |

| 1PlusChem | 1P00EKB8-100mg |

6-BROMOHEXANAL |

57978-00-4 | 90% | 100mg |

$203.00 | 2023-12-16 | |

| A2B Chem LLC | AG78708-2.5g |

6-BROMOHEXANAL |

57978-00-4 | 90% | 2.5g |

$692.00 | 2023-12-30 | |

| 1PlusChem | 1P00EKB8-2.5g |

6-BROMOHEXANAL |

57978-00-4 | 90% | 2.5g |

$579.00 | 2023-12-16 | |

| eNovation Chemicals LLC | K82424-5g |

6-BROMOHEXANAL |

57978-00-4 | 95% | 5g |

$595 | 2025-02-20 | |

| eNovation Chemicals LLC | K82424-5g |

6-BROMOHEXANAL |

57978-00-4 | 95% | 5g |

$595 | 2025-03-03 |

6-Bromohexanal 関連文献

-

Aurélien Coelho,Jean-Bernard Behr,Jean-Luc Vasse Org. Biomol. Chem. 2022 20 5803

57978-00-4 (6-Bromohexanal) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57978-00-4)6-Bromohexanal

清らかである:99%

はかる:1g

価格 ($):591.0